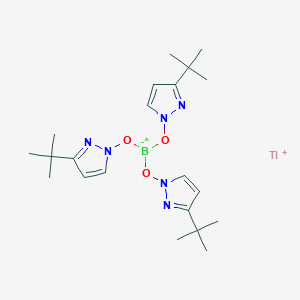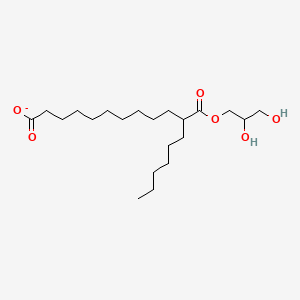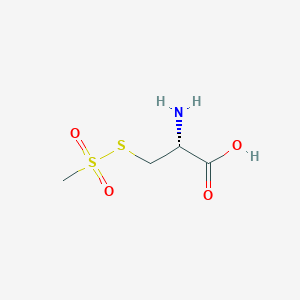
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt,
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt (ONPG) is a synthetic substrate used in biochemical research to detect the presence of β-galactosidase enzymes. ONPG is a water-soluble compound that is colorless and odorless. It is widely used in laboratory experiments to study the mechanisms of enzymatic reactions and to measure enzyme activity.
Aplicaciones Científicas De Investigación
Biochemistry
Application Summary
In biochemistry, this compound is primarily used as a substrate for the enzyme β-galactosidase . This application is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of β-galactosidase.
Experimental Procedures
The compound is added to a solution containing β-galactosidase, and the reaction is monitored over time. The release of o-nitrophenol, which can be quantified by its absorbance at 420nm, indicates enzyme activity .
Results and Outcomes
The rate of o-nitrophenol production provides insights into the enzyme’s efficiency and can be used to calculate kinetic parameters like Vmax and Km, offering valuable data for biochemical research .
Microbiology
Application Summary
In microbiology, the ONPG test uses this compound to differentiate between lactose fermenters and non-fermenters based on β-galactosidase activity .
Experimental Procedures
Bacteria are cultured in the presence of ONPG, and the development of a yellow color, due to the hydrolysis of ONPG and release of o-nitrophenol, is indicative of β-galactosidase presence .
Results and Outcomes
The test allows for the rapid identification of lactose-fermenting bacteria, which is essential for microbial classification and understanding bacterial metabolism .
Molecular Biology
Application Summary
Molecular biologists use this compound to detect the presence of the lacZ gene, which encodes β-galactosidase, in gene expression studies .
Experimental Procedures
Cells or organisms with the lacZ reporter gene are exposed to ONPG, and β-galactosidase activity is measured through the colorimetric change .
Results and Outcomes
The intensity of the color change correlates with the level of gene expression, providing a quantitative measure of promoter activity and gene regulation .
Pharmaceuticals
Application Summary
Pharmaceutical research utilizes this compound to test the efficacy of β-galactosidase-targeting drugs .
Experimental Procedures
Drug compounds are screened for their ability to inhibit or enhance β-galactosidase activity in vitro using ONPG as a substrate .
Results and Outcomes
The degree of inhibition or enhancement is quantified, aiding in the development of new therapeutic agents that modulate enzyme activity .
Analytical Chemistry
Application Summary
Analytical chemists employ ONPG for enzyme-linked immunosorbent assays (ELISAs) to detect specific proteins or antibodies .
Experimental Procedures
β-galactosidase-linked antibodies react with ONPG, producing a measurable color change that indicates the presence of the target molecule .
Results and Outcomes
The assay provides sensitive and quantitative analysis of biological samples, crucial for diagnostics and research .
Environmental Science
Application Summary
Environmental scientists use ONPG to monitor microbial activity and health in various ecosystems .
Experimental Procedures
Environmental samples are tested for β-galactosidase activity using ONPG, reflecting the microbial population’s ability to process organic materials .
Results and Outcomes
The results offer insights into the biological processing of pollutants and the overall health of environmental microbiomes .
This analysis showcases the versatility of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt in scientific research, with each application providing unique insights into biological processes and enzyme functions.
Enzymology
Application Summary
Enzymologists use this compound to study staphylococcal β-galactosidase, an enzyme that cleaves glycosidic bonds in phosphorylated β-galactosides .
Experimental Procedures
The substrate is introduced to the enzyme under controlled conditions, and the reaction progress is monitored through the release of o-nitrophenol, which is detectable via spectrophotometry .
Results and Outcomes
The enzymatic activity can be quantified, providing insights into the enzyme’s specificity and potential inhibitors, which is valuable for drug development .
Genetic Engineering
Application Summary
In genetic engineering, this compound is used as a reporter in gene knockout studies to assess the functionality of specific genes .
Experimental Procedures
Organisms with targeted gene disruptions are tested for β-galactosidase activity using this substrate. The absence of color change indicates successful gene knockout .
Results and Outcomes
This method allows researchers to confirm the role of specific genes in metabolic pathways and their potential as targets for genetic therapy .
Food Science
Application Summary
Food scientists apply this compound to measure the activity of β-galactosidase in dairy products, which is important for lactose-free food production .
Experimental Procedures
Dairy samples are incubated with the substrate, and the degree of hydrolysis reflects the enzyme’s activity, which is crucial for lactose breakdown .
Results and Outcomes
The analysis helps in optimizing lactose removal processes, ensuring the quality and safety of lactose-free products .
Clinical Diagnostics
Application Summary
Clinicians use this compound in diagnostic tests to detect β-galactosidase deficiencies, which are indicative of certain genetic disorders .
Experimental Procedures
Patient samples are exposed to the substrate, and the enzymatic activity is measured. Low or absent activity suggests a potential deficiency .
Results and Outcomes
This test is part of a broader diagnostic approach to identify lysosomal storage diseases, aiding in early diagnosis and treatment planning .
Biotechnology
Application Summary
Biotechnologists utilize this compound in the development of biosensors for detecting β-galactosidase as a marker of microbial contamination .
Experimental Procedures
Biosensors containing the substrate react with β-galactosidase, producing a detectable signal that indicates contamination levels .
Results and Outcomes
These biosensors provide a rapid and sensitive method for monitoring microbial presence in various settings, from industrial processes to environmental samples .
Chemical Synthesis
Application Summary
Chemists use this compound in synthetic pathways to produce derivatives of o-nitrophenol, which have applications in material science .
Experimental Procedures
The substrate undergoes controlled enzymatic reactions to yield o-nitrophenol, which can then be further modified chemically .
Results and Outcomes
The synthesized compounds are analyzed for their properties and potential uses in creating new materials with specific characteristics .
Propiedades
Número CAS |
25405-62-3 |
|---|---|
Nombre del producto |
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt, |
Fórmula molecular |
C₁₂H₁₆NO₁₁P·C₆H₁₃N |
Peso molecular |
480.2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



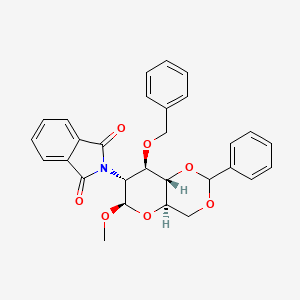
![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)


![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
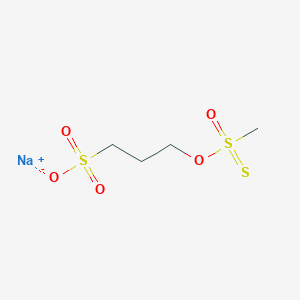

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
